4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine
Description
Properties
IUPAC Name |
4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3/c22-21(23,24)15-9-6-10-16(13-15)25-20-26-18-12-5-4-11-17(18)19(27-20)14-7-2-1-3-8-14/h1-13H,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABUIXARASWQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine typically involves multiple steps. One common method includes the condensation of 4-chloroquinazoline with aniline derivatives under specific conditions . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as stannous chloride dihydrate .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit the Werner (WRN) helicase, which plays a crucial role in DNA repair and replication . By inhibiting WRN, this compound can induce genomic instability in cancer cells, leading to their death .
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- A2A Receptor Antagonism : The target compound and analogs like 10b () exhibit potent A2A receptor antagonism, critical for neurodegenerative disease therapeutics. The 4-phenyl group in the target compound likely enhances hydrophobic interactions with receptor pockets compared to analogs lacking this group (e.g., N-[3-CF3-phenyl]-4-quinazolinamine in ) .
- Solubility and Bioavailability : Derivatives with aliphatic chains (e.g., piperidinylmethyl in 10b) show improved solubility due to increased polarity, whereas the trifluoromethyl group enhances membrane permeability .
- Thermal Stability : Melting points vary significantly; for example, 9f (4-phenyl-N-phenethylquinazolin-2-amine) has a melting point of 263°C, suggesting high crystallinity, while 10b is an oil at room temperature .
Substituent Effects on Activity
- Trifluoromethyl Groups : The -CF3 group in the target compound and analogs (e.g., 10b, 15) improves metabolic stability and binding affinity through hydrophobic and electronic effects .
- Heterocyclic Amines : Piperidine or morpholine-containing analogs (e.g., 9h, 9i) demonstrate modulated receptor selectivity due to steric and electronic interactions .
Biological Activity
Overview
4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine is a quinazoline derivative that has garnered attention due to its diverse biological activities. Quinazoline compounds are known for their potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H14F3N3 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine |
| InChI Key | IUPGPZVLBBNEIG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(F)(F)F |
The biological activity of 4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit specific enzymes involved in critical cellular processes:
- Inhibition of Werner (WRN) helicase : This enzyme plays a significant role in DNA repair and replication. By inhibiting WRN helicase, the compound may impede cancer cell proliferation .
- Cyclooxygenase (COX) inhibition : The compound exhibits moderate inhibitory effects on COX enzymes, which are involved in inflammatory processes .
Anticancer Activity
Research indicates that 4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine demonstrates significant anticancer properties. It has been evaluated against various cancer cell lines, including breast cancer (MCF-7):
- Cytotoxicity : The compound showed promising cytotoxic effects, with IC50 values indicating effective inhibition of cell growth .
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes suggests potential applications in managing inflammatory conditions. Studies have reported moderate activity against COX-2 and lipoxygenases (LOX), which are critical mediators in inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of quinazoline derivatives, including 4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine:
- In vitro Studies : A study demonstrated that the compound effectively inhibited the growth of MCF-7 cells with an IC50 value lower than that of standard chemotherapeutic agents .
- Molecular Docking Studies : In silico analyses revealed that the trifluoromethyl group enhances binding affinity to target proteins through halogen bonding interactions, which may explain the increased biological activity observed .
- Comparative Analysis : When compared to other quinazoline derivatives, this compound exhibited unique structural features that contributed to its enhanced selectivity and potency against specific molecular targets .
Q & A
Q. What are the optimal synthetic routes for 4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling 4-chloroquinazoline derivatives with substituted anilines. A validated procedure includes reacting 6-bromo-4-chloroquinazoline with 3-(trifluoromethyl)aniline in DMF under basic conditions (e.g., Hünig’s base) at room temperature, achieving >95% purity after column chromatography . Microwave-assisted Suzuki-Miyaura cross-coupling can further modify substituents, as seen in analogous quinazolines, using Pd(PPh₃)₄ as a catalyst at 150°C for 1 hour . Key factors: solvent polarity, base strength, and temperature control to minimize side reactions.
Q. What structural features of 4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine contribute to its bioactivity?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the quinazoline core enables π-π stacking with kinase ATP-binding pockets. Comparative studies of similar compounds (e.g., N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine) show that electron-withdrawing substituents (e.g., -CF₃, -NO₂) improve target affinity but may reduce solubility . Structural analogs with morpholine substitutions demonstrate altered pharmacokinetics, emphasizing the need for substituent optimization .
Q. How can researchers validate the primary molecular targets of this compound?
- Methodological Answer : Use kinase profiling assays (e.g., Reaction Biology’s HotSpot® platform) to screen against a panel of 400+ kinases. For confirmed targets, perform ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) to quantify binding kinetics. Molecular docking (e.g., AutoDock Vina) with homology models of targets like CLK kinases can predict binding modes, validated by mutagenesis studies .
Advanced Research Questions
Q. How do contradictory bioactivity data for 4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine across studies arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., ATP concentration in kinase assays) or cellular context (e.g., overexpression vs. endogenous protein levels). To reconcile
Q. What computational strategies are effective for optimizing the selectivity of this compound against off-target kinases?
- Methodological Answer : Combine 3D-QSAR and molecular dynamics (MD) simulations to map steric/electrostatic requirements. For example, a 3D-QSAR model of 2-(morpholinyl)-N-phenylquinazolin-4-amine derivatives revealed that bulky substituents at the quinazoline C6 position reduce off-target binding to VEGFR2 . Free-energy perturbation (FEP) calculations can predict ΔΔG values for binding affinity changes upon substitution .
Q. What are the limitations of current toxicity studies, and how can they be addressed in preclinical development?
- Methodological Answer : Many studies focus on acute toxicity (e.g., LD₅₀) but lack chronic exposure data. Implement:
- Metabolomic profiling : Identify reactive metabolites via LC-MS/MS with glutathione trapping.
- hERG inhibition assays : Patch-clamp electrophysiology to assess cardiac risk.
- Long-term in vivo models : 6-month rodent studies with histopathology, as done for N-[2-(3-fluorophenyl)ethyl]tetrahydroquinazolin-4-amine derivatives .
Comparative Structural Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
